

A Comparative Guide to EFTUD2 and PRPF8 in Pre-mRNA Splicing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **EFTUD2**

Cat. No.: **B1575317**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functions of two core spliceosomal proteins, **EFTUD2** and PRPF8. We delve into their distinct and overlapping roles in the intricate process of pre-mRNA splicing, supported by experimental data and detailed methodologies for key assays.

Core Functions and Mechanisms in Splicing

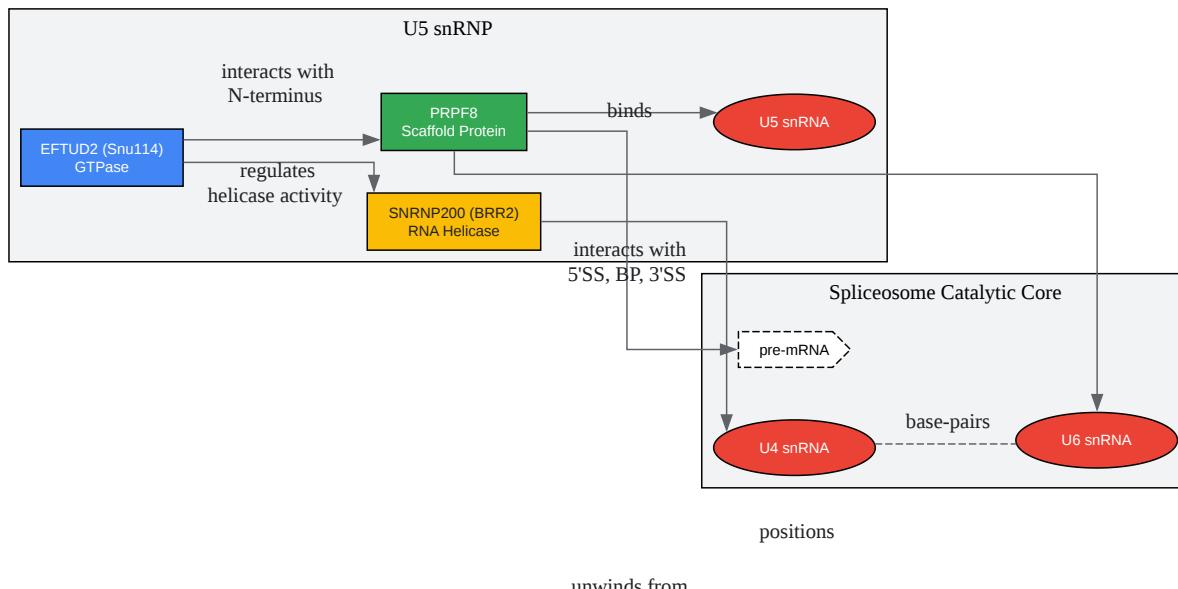
Both **EFTUD2** (Elongation Factor Tu GTPase binding domain containing 2) and PRPF8 (Pre-mRNA Processing Factor 8) are essential components of the U5 small nuclear ribonucleoprotein (snRNP), a cornerstone of the spliceosome. The spliceosome is the dynamic molecular machine responsible for excising non-coding introns and ligating coding exons to produce mature messenger RNA (mRNA). While both proteins are integral to this process, they perform distinct, yet coordinated, functions.

EFTUD2, also known as Snu114, is a highly conserved spliceosomal GTPase. Its primary role is to act as a molecular switch, regulating the conformational rearrangements of the spliceosome that are necessary for its activation and catalytic activity.^{[1][2][3]} It is located in the central region of the U4/U6.U5 tri-snRNP complex where it interacts with the N-terminal domain of PRPF8.^{[1][3][4]} A key function of **EFTUD2** is to control the helicase activity of BRR2 (also known as SNRNP200), an enzyme that unwinds the U4/U6 snRNA duplex, a critical step for the spliceosome's transition into its catalytically active state.^{[2][3][4]} Although it binds GTP,

cryo-electron microscopy studies suggest that **EFTUD2** may not hydrolyze GTP to drive these changes but rather acts as a platform to support the splicing process.[2][3]

PRPF8 is one of the largest and most conserved proteins in the nucleus, acting as a central scaffold within the catalytic core of the spliceosome.[5] It is a core component of both the major (U2-dependent) and the minor (U12-dependent) spliceosomes, highlighting its fundamental importance in splicing.[6][7] PRPF8 plays a crucial role in the assembly of the spliceosome and in orchestrating the two catalytic steps of splicing.[6][7][8] It interacts with multiple spliceosomal components, including the U5 and U6 snRNAs and key proteins like **EFTUD2** and the helicase SNRNP200.[6][9] Its extensive interactions with the pre-mRNA substrate at the 5' splice site, branch point, and 3' splice site position these critical regions for the splicing reactions.[6][10]

In essence, PRPF8 provides the structural foundation for the catalytic center, while **EFTUD2** acts as a dynamic regulator, ensuring the timely and ordered progression of the splicing process.


Comparative Analysis of Splicing Defects

Mutations or depletion of either **EFTUD2** or PRPF8 lead to significant splicing defects, albeit with some distinct patterns. These defects underscore their critical, non-redundant roles in maintaining splicing fidelity.

Feature	EFTUD2 Depletion/Mutation	PRPF8 Depletion/Mutation
Primary Splicing Defect	Increased exon skipping.[11] [12][13]	Increased intron retention and altered exon usage.[1][14]
Number of Affected Genes	~1161 genes with ~1654 altered splicing events.[12]	~2086 genes with intron retention; ~1921 genes with altered exon usage.[1]
Affected Transcripts	Enriched for genes involved in craniofacial development, cell death, and embryonic development.[12][15]	Enriched for genes involved in mitosis, ubiquitin conjugation, and RNA processing.[1][14]
Splice Site Preference	Affects splicing of exons with both weak and strong splice sites.[12]	Preferentially affects introns with weak 5' splice sites.[1][7] [14]
Associated Diseases	Mandibulofacial Dysostosis with Microcephaly (MFDM).[2] [11][16]	Retinitis Pigmentosa (adRP); Myeloid Neoplasms.[8][17][18]

Molecular Interactions and Pathway Visualization

The coordinated function of **EFTUD2** and PRPF8 is mediated by a network of interactions within the U5 snRNP and the broader spliceosome.

[Click to download full resolution via product page](#)

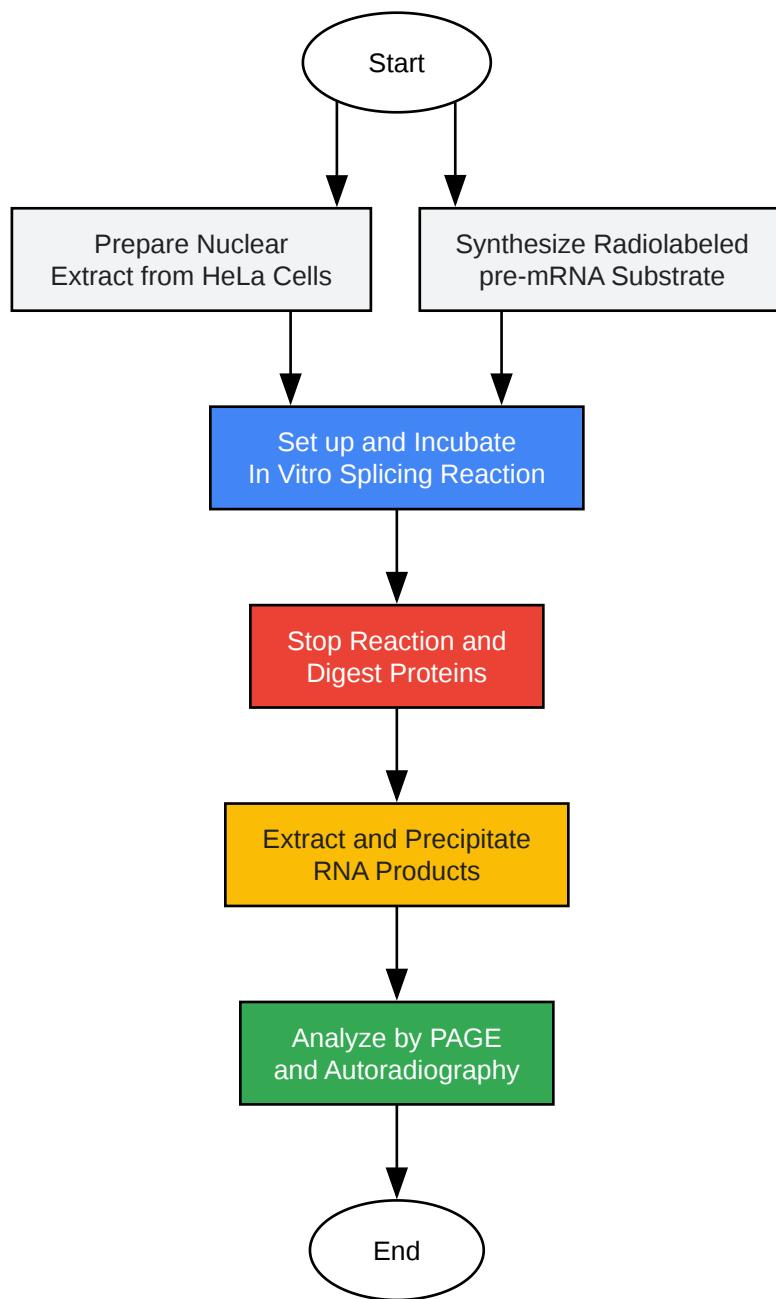
Caption: Interactions of **EFTUD2** and PRPF8 within the U5 snRNP and spliceosome core.

This diagram illustrates the central role of PRPF8 as a scaffold, interacting with both snRNAs and the pre-mRNA. **EFTUD2**, in turn, interacts with PRPF8 and regulates the SNRNP200 helicase, which is crucial for the dynamic rearrangements of snRNAs required for splicing catalysis.

Experimental Protocols

In Vitro Splicing Assay

This assay is used to assess the biochemical activity of splicing factors by recapitulating the splicing reaction in a test tube.


I. Preparation of Nuclear Extract

- Culture HeLa cells to a density of 5-8 x 10⁵ cells/mL.
- Harvest cells by centrifugation and wash with ice-cold PBS.
- Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT) and incubate on ice for 10 minutes to swell the cells.
- Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.
- Centrifuge to pellet the nuclei.
- Resuspend the nuclear pellet in a high-salt buffer (e.g., 20 mM HEPES-KOH pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors) and stir gently for 30 minutes at 4°C to extract nuclear proteins.
- Clarify the extract by ultracentrifugation.
- Dialyze the supernatant against a buffer with a lower salt concentration (e.g., 20 mM HEPES-KOH pH 7.9, 20% glycerol, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT).
- Aliquot and store the nuclear extract at -80°C.

II. In Vitro Splicing Reaction

- Synthesize a radiolabeled pre-mRNA substrate by in vitro transcription in the presence of [α -32P]UTP.
- Set up the splicing reaction in a final volume of 25 μ L containing:
 - 40-60% (v/v) nuclear extract
 - 10-20 fmol of radiolabeled pre-mRNA

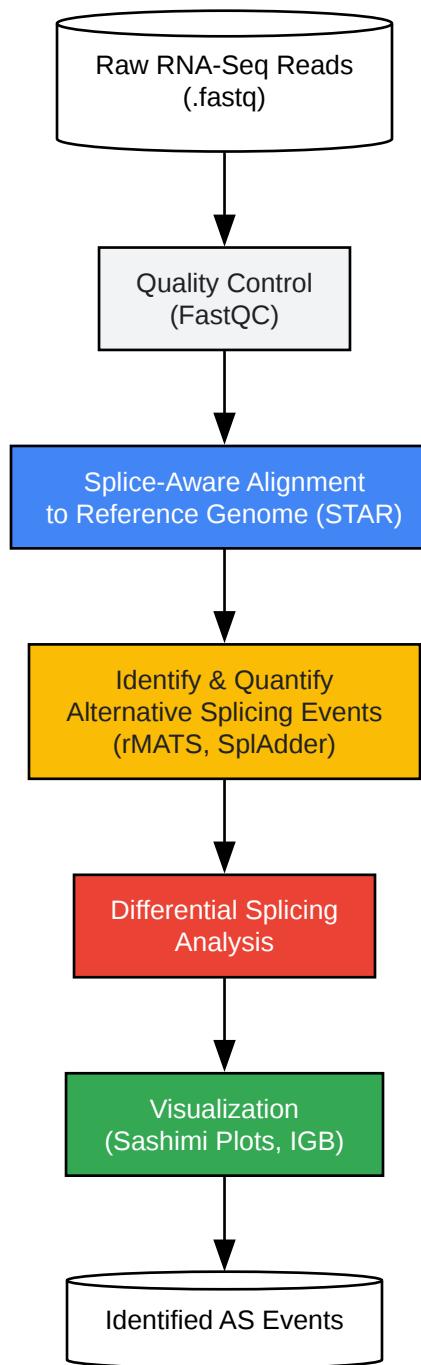
- ATP regeneration system (ATP and creatine phosphate)
- MgCl₂
- Splicing buffer (e.g., containing HEPES-KOH, KCl)
- Incubate the reaction at 30°C for 0-90 minutes.
- Stop the reaction by adding a proteinase K solution and incubate at 37°C for 15 minutes.
- Extract the RNA using phenol:chloroform and precipitate with ethanol.
- Analyze the RNA products by denaturing polyacrylamide gel electrophoresis and autoradiography.

[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro pre-mRNA splicing assay.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions in their native cellular context.


- Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) to preserve protein complexes.

- Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads to reduce non-specific binding.
- Incubate the pre-cleared lysate with a primary antibody specific for the bait protein (e.g., anti-**EFTUD2** or anti-PRPF8) overnight at 4°C with gentle rotation.
- Add protein A/G beads to capture the antibody-antigen complexes and incubate for 1-3 hours at 4°C.
- Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
- Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners.

RNA-Seq Data Analysis for Alternative Splicing

This bioinformatic pipeline is used to identify and quantify alternative splicing events from RNA sequencing data.

- Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.
- Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
- Quantification of Splicing Events: Use software like rMATS, SplAdder, or DEXSeq to identify and quantify different types of alternative splicing events (e.g., skipped exons, retained introns, alternative 5'/3' splice sites).[2][12][19][20]
- Differential Splicing Analysis: Statistically compare the inclusion levels of splicing events between different conditions (e.g., control vs. **EFTUD2**/PRPF8 knockdown).
- Visualization: Use tools like the Integrated Genome Browser (IGB) or Sashimi plots to visualize the alternative splicing events.[6]

[Click to download full resolution via product page](#)

Caption: Bioinformatic workflow for alternative splicing analysis from RNA-Seq data.

Conclusion

EFTUD2 and **PRPF8** are both indispensable for pre-mRNA splicing, but they fulfill distinct roles. **PRPF8** serves as the structural core of the spliceosome's catalytic center, while **EFTUD2**

provides the regulatory dynamism essential for the splicing reaction to proceed. Understanding the specific functions of these proteins and the consequences of their dysfunction is crucial for elucidating the molecular basis of spliceosomopathies and for developing targeted therapeutic strategies. The experimental approaches outlined in this guide provide a framework for further investigation into the intricate functions of these and other splicing factors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Spliceosome protein EFTUD2: A potential pathogenetic factor in tumorigenesis and some developmental defects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Frontiers | Mutant PRPF8 Causes Widespread Splicing Changes in Spliceosome Components in Retinitis Pigmentosa Patient iPSC-Derived RPE Cells [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. Dissection of Prp8 protein defines multiple interactions with crucial RNA sequences in the catalytic core of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nf-co.re [nf-co.re]
- 12. academic.oup.com [academic.oup.com]
- 13. Mutation in Eftud2 causes craniofacial defects in mice via mis-splicing of Mdm2 and increased P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of constitutive and alternative mRNA splicing across the human transcriptome by PRPF8 is determined by 5' splice site strength - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Core Splicing Factors EFTUD2, SNRNPB and TXNL4A Are Essential for Neural Crest and Craniofacial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EFTUD2 elongation factor Tu GTP binding domain containing 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mutant PRPF8 Causes Widespread Splicing Changes in Spliceosome Components in Retinitis Pigmentosa Patient iPSC-Derived RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Identification, Quantification, and Testing of Alternative Splicing Events from RNA-Seq Data Using SpiAdder | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [A Comparative Guide to EFTUD2 and PRPF8 in Pre-mRNA Splicing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1575317#comparing-eftud2-and-prpf8-function-in-splicing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com